molecular formula C19H21NO3 B14141560 2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide CAS No. 568577-14-0

2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14141560
CAS No.: 568577-14-0
M. Wt: 311.4 g/mol
InChI Key: URVNLWWLTPGJJR-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a tetrahydronaphthalenyl group at the nitrogen atom. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .

Comparison with Similar Compounds

2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

568577-14-0

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C19H21NO3/c1-22-17-12-6-10-15(18(17)23-2)19(21)20-16-11-5-8-13-7-3-4-9-14(13)16/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,20,21)

InChI Key

URVNLWWLTPGJJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCCC3=CC=CC=C23

solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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